molecular formula C13H17N3 B2545977 7-Methyl-2-piperidin-4-yl-1H-benzimidazole CAS No. 295789-08-1

7-Methyl-2-piperidin-4-yl-1H-benzimidazole

Cat. No. B2545977
Key on ui cas rn: 295789-08-1
M. Wt: 215.3
InChI Key: GDGRWJKWBUKOOZ-UHFFFAOYSA-N
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Patent
US06660751B1

Procedure details

The title compound was prepared from isonipecotic acid and 2,3 diamino toluene using the method described in Description 14. MH+ 216.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:9][CH2:8][CH:4]([C:5](O)=O)[CH2:3][CH2:2]1.[NH2:10][C:11]1[C:16]([NH2:17])=[CH:15][CH:14]=[CH:13][C:12]=1[CH3:18]>>[CH3:18][C:12]1[C:11]2[N:10]=[C:5]([CH:4]3[CH2:8][CH2:9][NH:1][CH2:2][CH2:3]3)[NH:17][C:16]=2[CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCC(C(=O)O)CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=CC=C1N)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=CC=2NC(=NC21)C2CCNCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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